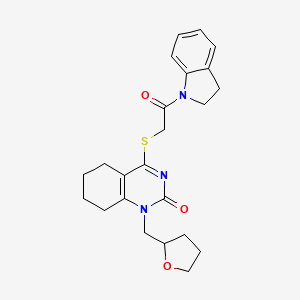

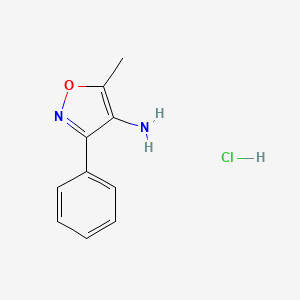

![molecular formula C14H20N6O3 B2938499 7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923420-24-0](/img/structure/B2938499.png)

7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a novel heterocycle . It belongs to the class of purines, which are key components of many biological molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, heating of 7,8-diamino-1,3-dimethylxanthine, which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid gave a related compound . This product was identical with the compound obtained by the reaction of the diamino compound with alloxan followed by methylation .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

The compound's derivatives, particularly those in the purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines series, have been synthesized and evaluated for their biological activities. One study found that these compounds, after undergoing specific reactions and methylation processes, exhibited antitumor activity against P 388 leukemia, although their vascular relaxing effects were not potent (Ueda et al., 1987).

Antihistaminic Activity

Another area of research involves the development of theophylline or theobromine derivatives, where some compounds showed promising antihistaminic activity. These compounds were effective in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, with one specific derivative advancing to clinical trials due to its comparative pharmacological study outcomes (Pascal et al., 1985).

Cardiovascular Activity

New derivatives of the compound have been synthesized and tested for cardiovascular activity. Certain derivatives showed strong prophylactic antiarrhythmic activity and hypotensive activity, alongside moderate affinities for alpha(1)- and alpha(2)-adrenoreceptors. These findings indicate potential applications in the development of antiarrhythmic and hypotensive drugs (Chłoń-Rzepa et al., 2004).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

Research on tricyclic triazino and triazolo[4,3-e]purine derivatives has also shown promising results in anticancer, anti-HIV-1, and antimicrobial activities. Certain compounds displayed considerable activity against various cancer cell lines and moderate anti-HIV-1 activity, alongside notable antimicrobial effects against specific bacterial strains. This diversity in biological activity underscores the potential of these derivatives in developing new therapeutic agents (Ashour et al., 2012).

Eigenschaften

IUPAC Name |

7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3/c1-4-18-12(22)10-11(17(3)14(18)23)15-13-19(10)8-9(2)16-20(13)6-5-7-21/h21H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPMSCODYLSLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CC(=NN3CCCO)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 18593386 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

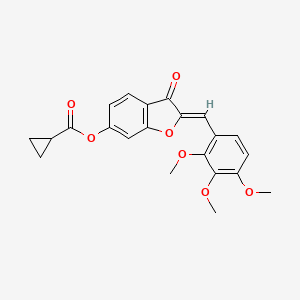

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)

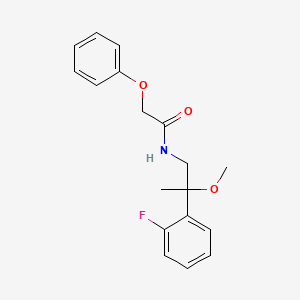

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)

![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide](/img/structure/B2938423.png)

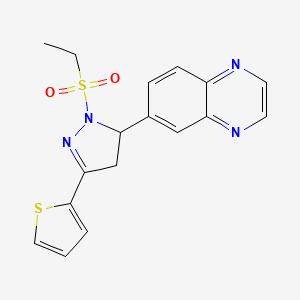

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)

![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)